Boc-甲硫-脑啡肽

描述

Boc-met-enkephalin is a protected form of the Met-enkephalin peptide, which is an endogenous opioid with significant physiological relevance. Met-enkephalin is part of a family of opioid peptides that are derived from larger precursor proteins and play a crucial role in modulating pain, stress, and immune responses. The Boc (tert-butoxycarbonyl) group is commonly used in peptide synthesis to protect the amino group, preventing unwanted side reactions and allowing for the sequential addition of amino acids to build the desired peptide chain.

Synthesis Analysis

The synthesis of Boc-met-enkephalin and related peptides involves complex organic chemistry techniques. Protected analogs of Met-enkephalin, such as Boc-Tyr-d-Ala-Gly-(NMe-Phe)-(Met-O-Me), are intermediates in the solution phase synthesis of peptides like metkephamid . The synthesis process is designed to yield peptides with high purity and biological activity, which can be used for further pharmacological studies.

Molecular Structure Analysis

The molecular structure of protected dipeptide fragments of enkephalin, such as Boc-Phe-Leu-OBzl, has been studied using X-ray crystallography and molecular modeling . These studies reveal the conformational characteristics of the peptide fragments, including the Phi and Psi angles of the amino acid residues, which are important for understanding the peptide's three-dimensional structure and potential interactions with opioid receptors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and processing of Met-enkephalin peptides are intricate. For instance, the trypsinization of larger precursor peptides, such as BAM-22P and BAM-20P, yields [Arg6]-Met-enkephalin, demonstrating the presence of Met-enkephalin sequences within larger peptide chains . These reactions are crucial for the biosynthesis and metabolic conversion of opioid peptides in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of Met-enkephalin and its analogs are influenced by their peptide sequences and the presence of protective groups. For example, the protected pentapeptide Boc-Tyr-d-Ala-Gly-(NMe-Phe)-(Met-O-Me) exhibits an extended conformation, which is a common structural feature of Met-enkephalin peptides . The solubility, stability, and binding affinity of these peptides to opioid receptors are key properties that determine their pharmacological potential.

科学研究应用

Boc-甲硫-脑啡肽:科学研究应用的全面分析

Boc-甲硫-脑啡肽,是Met-脑啡肽的保护形式,在科学研究中具有多种应用。以下是一些已知的独特应用:

固相肽合成 (SPPS): 水性介质中SPPS的进步已看到Boc-甲硫-脑啡肽等肽用于开发新的治疗性肽和小分子,特别是作为多药耐药细菌中外排泵的抑制剂 .

核磁共振 (NMR) 光谱学: Boc-甲硫-脑啡肽已用于零到超低场核磁共振 (ZULF NMR),用于对天然同位素丰度肽的NMR光谱进行顺序分配,为已建立的异核二维实验提供了一种替代方法 .

阿片生长因子 (OGF) 研究: Met-脑啡肽是Boc-甲硫-脑啡肽的天然形式,在细胞增殖、发育过程中的组织结构、细胞更新、伤口愈合、血管生成和癌症研究中发挥作用 .

联芳基环化: 在合成环状脑啡肽类似物中,已利用Boc-甲硫-脑啡肽衍生物在氨基酸残基之间形成联芳基桥,有助于研究肽的结构和功能 .

神经生理学研究: 研究脑啡肽在脊髓神经元中的存在及其生理特性,这些特性可能包括Boc-甲硫-脑啡肽等衍生物 .

作用机制

Target of Action

Boc-met-enkephalin, also known as Metenkefalin, primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are part of the opioid receptor family, which plays a crucial role in pain regulation . Boc-met-enkephalin acts as an agonist for these receptors, meaning it binds to these receptors and activates them .

Mode of Action

Upon binding to the µ and δ opioid receptors, Boc-met-enkephalin triggers a series of intracellular events . It is known to cause immunostimulation at low doses and immunosuppression at higher doses . Additionally, Boc-met-enkephalin can inhibit the production of aldosterone, deoxycorticosterone, and corticosterone .

Biochemical Pathways

Boc-met-enkephalin is involved in various biochemical pathways due to its interaction with opioid receptors. It has been found to play a role in regulating cell proliferation in both normal and neoplastic cell lines . The principal mechanism of action is through the upregulation of p16 and p21 cyclin-dependent kinases, which serve to stall the progression of the cell replication cycle from the G0/G1 phase to the S phase .

Pharmacokinetics

The pharmacokinetics of Boc-met-enkephalin involve its absorption, distribution, metabolism, and excretion (ADME). It has been reported that Boc-met-enkephalin reaches a Cmax of 1266.14pg/mL, with a Tmax of 0.16h, and an AUC of 360.64pg*h/mL . The half-life of Boc-met-enkephalin is reported to be between 4.2-39 minutes .

Result of Action

The activation of µ and δ opioid receptors by Boc-met-enkephalin leads to various molecular and cellular effects. It has been shown to reduce chromosomal aberrations in patients with multiple sclerosis . Furthermore, it has been under investigation as an immunomodulatory therapy for moderate to severe COVID-19 .

安全和危害

未来方向

属性

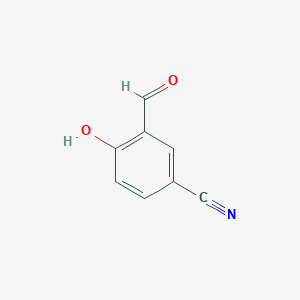

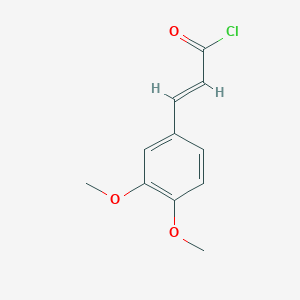

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPQHPVFIVMOOJ-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。